molecular formula C31H35N5O3 B1683803 Valsartan benzyl ester CAS No. 137863-20-8

Valsartan benzyl ester

Cat. No.: B1683803
CAS No.: 137863-20-8
M. Wt: 525.6 g/mol
InChI Key: VXKKFWDUSKMRNO-LJAQVGFWSA-N
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Description

Valsartan benzyl ester is a chemical compound derived from valsartan, which is an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. This compound is an intermediate in the synthesis of valsartan and is characterized by the presence of a benzyl ester group. This compound is significant in pharmaceutical chemistry due to its role in the production of valsartan, a widely prescribed antihypertensive medication.

Mechanism of Action

Target of Action

Valsartan benzyl ester primarily targets the angiotensin II receptor 1 (AT1) . The AT1 receptor is a part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating kidney, vascular, and cardiac functions . By selectively binding to the AT1 receptor, valsartan prevents the protein angiotensin II from exerting its hypertensive effects .

Biochemical Pathways

This compound affects the RAAS pathway, leading to a reduction in blood pressure and other physiological effects . It inhibits the negative regulatory feedback within RAAS, contributing to the prevention of cardiovascular disease, heart failure, and renal disease . Additionally, it has been shown to modulate the nuclear factor-kappa B (NF-κΒ) and mitogen-activated protein kinases (MAPKs) pathways, which are involved in inflammation and cellular stress responses .

Pharmacokinetics

This compound is hydrophilic at physiological pH, suggesting good solubility . The compound is stable under storage in dry conditions . It is extensively bound to plasma proteins .

Result of Action

The primary result of this compound’s action is the reduction of blood pressure . It also leads to lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium . Furthermore, it has been shown to improve cardiovascular outcomes, including reducing the risk of myocardial infarction, stroke, the progression of heart failure, and hospitalization . It also slows the progression of diabetic nephropathy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability can be affected by pH and temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of valsartan benzyl ester typically involves several key steps. One common method starts with the N-alkylation of L-valine methyl ester hydrochloride with 4-bromomethyl-2’-cyanobiphenyl. The product, 4-[(2’-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester, is then N-acylated with valeryl chloride to form N-[(2’-cyanobiphenyl-4-yl)methyl]-N-valeryl-(L)-valine methyl ester. This intermediate is then subjected to a tetrazole ring formation catalyzed by a Lewis acid, resulting in valsartan methyl ester. Finally, the methyl ester is converted to this compound through esterification with benzyl alcohol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the high yield and purity of the final product. The process may also involve the use of automated systems to monitor and control reaction parameters, ensuring consistency and quality in the production of this compound .

Chemical Reactions Analysis

Types of Reactions

Valsartan benzyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Valsartan benzyl ester has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Telmisartan benzyl ester
  • Candesartan benzyl ester
  • Olmesartan benzyl ester
  • Irbesartan benzyl ester

Uniqueness

Valsartan benzyl ester is unique due to its specific structure and the presence of a benzyl ester group, which is crucial for its role as an intermediate in the synthesis of valsartan. Compared to other similar compounds, this compound is specifically tailored for the production of valsartan, which has distinct pharmacological properties and therapeutic applications .

Properties

IUPAC Name

benzyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N5O3/c1-4-5-15-28(37)36(29(22(2)3)31(38)39-21-24-11-7-6-8-12-24)20-23-16-18-25(19-17-23)26-13-9-10-14-27(26)30-32-34-35-33-30/h6-14,16-19,22,29H,4-5,15,20-21H2,1-3H3,(H,32,33,34,35)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKKFWDUSKMRNO-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160342
Record name Valsartan benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137863-20-8
Record name N-(1-Oxopentyl)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137863-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valsartan benzyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137863208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valsartan benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl (S)-N-(1-oxopentyl)-N-((2'-(1H-tetrazole-5-yl)-1,1'-biphenyl-4-yl)methyl)-L-valinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALSARTAN BENZYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P0MPU907C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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